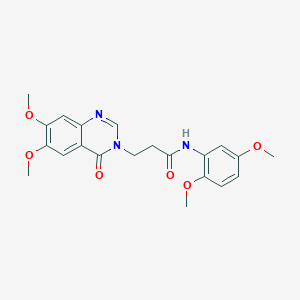![molecular formula C20H23BrN2O3 B12180070 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide](/img/structure/B12180070.png)
2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide is a synthetic organic compound with a complex structure. It contains a bromophenoxy group, a morpholine ring, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: Phenolic compounds.
Reduction: Phenoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenoxy)-1-(morpholin-4-yl)ethan-1-one
- 2-(4-bromophenoxy)-1-(morpholin-4-yl)propan-1-one
- 2-(3-bromophenoxy)-1-(morpholin-4-yl)ethan-1-one
Uniqueness
2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles.
Propiedades
Fórmula molecular |
C20H23BrN2O3 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-(2-morpholin-4-yl-1-phenylethyl)acetamide |
InChI |
InChI=1S/C20H23BrN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-19(16-4-2-1-3-5-16)14-23-10-12-25-13-11-23/h1-9,19H,10-15H2,(H,22,24) |
Clave InChI |
IVFOMLYOVSCIBY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179999.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide](/img/structure/B12180006.png)
![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12180022.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12180036.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide](/img/structure/B12180039.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180056.png)
![4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide](/img/structure/B12180061.png)
![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12180068.png)
![2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide](/img/structure/B12180085.png)

![N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12180100.png)
![[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12180102.png)
